molecular formula C11H8Cl2N2O B11730877 4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile

4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile

Cat. No.: B11730877
M. Wt: 255.10 g/mol
InChI Key: WBHJLTOWLXHLFF-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile is an organic compound with the molecular formula C11H8Cl2N2O. It is characterized by the presence of chloro, amino, and nitrile functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile typically involves the reaction of 4-chloroaniline with chloroacetyl chloride, followed by the addition of malononitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups can replace the chloro atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile
  • 4-Chloro-2-{[(4-bromophenyl)amino]methylidene}-3-oxobutanenitrile
  • 4-Chloro-2-{[(4-fluorophenyl)amino]methylidene}-3-oxobutanenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile

InChI

InChI=1S/C11H8Cl2N2O/c12-5-11(16)8(6-14)7-15-10-3-1-9(13)2-4-10/h1-4,7,15H,5H2

InChI Key

WBHJLTOWLXHLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C(=O)CCl)Cl

Origin of Product

United States

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